molecular formula C15H20N2O7 B13205196 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B13205196
M. Wt: 340.33 g/mol
InChI Key: FFWJCQKLYMKBSO-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate is a complex organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxyl group, and a nitrophenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of the free amino compound.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that release active metabolites. The Boc group serves as a protecting group that can be cleaved under physiological conditions, revealing the active amino group that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a nitrophenyl group.

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the presence of the ortho-nitrophenyl group, which can influence its reactivity and interaction with biological targets. The ortho position of the nitro group can lead to different steric and electronic effects compared to the para or meta positions.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate, with the CAS number 1955493-55-6, is a compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry. This article presents a detailed overview of its biological activity, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₀N₂O₇
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 1955493-55-6

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which plays a crucial role in its reactivity and biological applications.

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of bioactive compounds. The Boc group can be selectively removed under mild acidic conditions, allowing for the generation of free amines that can participate in further reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain nitric oxide synthases (nNOS), which are implicated in various pathophysiological conditions.
  • Neuropharmacology : Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally conducted in organic solvents such as dichloromethane, followed by deprotection under acidic conditions to yield the active form for further reactions.

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of nitrophenyl propanoates for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant growth inhibition in vitro .
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of nNOS by derivatives of this compound showed promising results, suggesting that modifications to the nitrophenyl group could enhance inhibitory potency .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis and inhibits tumor growth
Enzyme InhibitionInhibits nitric oxide synthases
NeuropharmacologyModulates neurotransmitter systems

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)

InChI Key

FFWJCQKLYMKBSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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